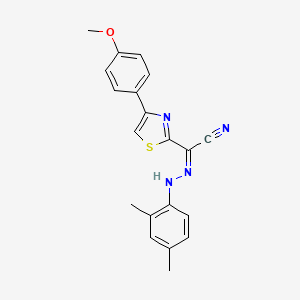

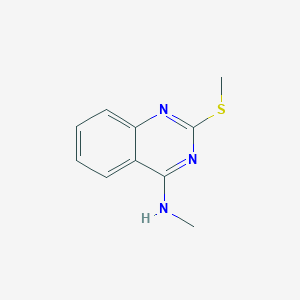

![molecular formula C19H15N3OS B2503782 N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-甲基苯甲酰胺 CAS No. 667910-87-4](/img/structure/B2503782.png)

N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.41. The purity is usually 95%.

BenchChem offers high-quality N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤和细胞毒活性

噻唑类,包括咪唑并[2,1-b]噻唑类,表现出有希望的抗肿瘤和细胞毒活性。研究人员合成了各种衍生物并评估了它们对癌细胞系的影响。 例如, 报告称 [6-(4-溴苯基)咪唑并[2,1-b]噻唑-3-基]乙酸芳基亚甲基酰肼对前列腺癌细胞具有强效的细胞毒性。

抑制 Raf 激酶

嘧啶基取代的咪唑并[2,1-b]噻唑衍生物因其抑制 Raf 激酶的能力而受到研究。 这些化合物通过靶向关键信号通路,在癌症治疗中具有潜在的治疗作用 .

IGF-IR 和 EGFR 的双重抑制

适当取代的咪唑并[2,1-b]噻唑可以作为胰岛素样生长因子受体 (IGF-IR) 和表皮生长因子受体 (EGFR) 的双重抑制剂。 此类化合物可以通过调节这些关键受体在癌症治疗中发挥作用 .

EGFR 抑制剂

EGFR 抑制剂的结构优化导致了新型苯并[4,5]咪唑并[2,1-b]噻唑衍生物的开发。 这些化合物在靶向 EGFR 复合物方面显示出前景,并可能有助于抗癌策略 .

抗增殖活性

咪唑并[2,1-b]噻唑-胍基酰肼衍生物已显示出对各种癌细胞系具有强效的抗增殖活性。 研究人员认为它们是治疗应用的有希望的先导 .

抗癌活性

对一系列 2,6-取代的 3-(吡啶-3-基)咪唑并[2,1-b]噻唑化合物进行了抗癌活性测试。 值得注意的是,这些衍生物对包括肝癌 (HEPG2) 和乳腺癌 (MCF7) 在内的人类癌细胞系表现出活性 .

作用机制

Target of Action

It is known that imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Mode of Action

It is known that the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It is known that imidazo[2,1-b]thiazole derivatives have shown pronounced effects against various human tumor cell lines .

Action Environment

It is known that water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique .

未来方向

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities associated with similar compounds, it could be beneficial to investigate its potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .

生化分析

Biochemical Properties

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide has been shown to display broad-spectrum antiproliferative activity against various cell lines This suggests that it interacts with a range of enzymes, proteins, and other biomolecules

Cellular Effects

The compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has shown potent antiproliferative activity against ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) . This suggests that N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazothiazole derivatives can modulate the immune system through T-cell activation and proliferation . They may also influence the mobility of neutrophils and stimulate antibody formation .

属性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-13-5-2-3-8-16(13)18(23)20-15-7-4-6-14(11-15)17-12-22-9-10-24-19(22)21-17/h2-12H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSKJWPGHYLBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

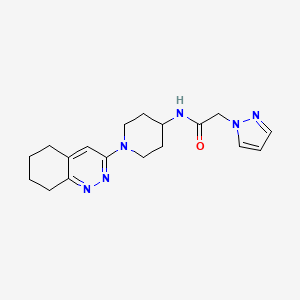

![N-cyclopropyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2503701.png)

![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2503704.png)

![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2503711.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)